molecular formula C16H21N3O5S B2651918 2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1207056-47-0

2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2651918
CAS RN: 1207056-47-0
M. Wt: 367.42
InChI Key: MPMUKKFZXWZMPV-UHFFFAOYSA-N
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Description

2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide, also known as DASA-58, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound was first synthesized in 2008 and has since been the subject of numerous studies. In

Scientific Research Applications

Hydrolysis and Solvent Interactions
The compound has been studied in the context of hydrolysis kinetics, particularly its interactions with various solutes in aqueous solutions. For example, the kinetics of uncatalyzed hydrolysis of certain chemical compounds, including sulfonamides, have been analyzed in aqueous solutions containing various solutes like formamide, acetamide, propionamide, and others. This research provides insights into the Gibbs energies for substrate ↔ added solute interactions, shedding light on the chemical behavior of similar compounds in different solvent environments (Kerstholt, Engberts, & Blandamer, 1993).

Antimalarial and Antiviral Potential
Sulfonamides, including structures similar to the compound , have been explored for their potential in treating diseases. For instance, antimalarial sulfonamides have been investigated using computational calculations and molecular docking studies. These studies assess the reactivity of sulfonamide derivatives and their in vitro antimalarial activity, also characterizing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Additionally, these compounds have been evaluated against COVID-19, indicating their broader application in pharmaceutical research (Fahim & Ismael, 2021).

Transition Metal Complexes and Antibacterial Activity
Sulfonamide-derived compounds, including those structurally related to the compound , have been synthesized and studied for their biological activities. Research has involved synthesizing sulfonamide-derived new ligands and their transition metal complexes, characterizing them through various methods, and evaluating their antibacterial and antifungal activities. These studies highlight the potential of sulfonamide-derived compounds in developing new antibacterial agents (Chohan & Shad, 2011).

Fluorescence and Molecular Probing
Compounds structurally similar to the queried compound have been developed as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential use in creating ultra-sensitive fluorescent molecular probes for studying biological events and processes. This research highlights the potential of sulfonamide derivatives in the field of molecular probing and fluorescence-based detection (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-11-16(12(2)24-18-11)25(21,22)19-14-6-4-13(5-7-14)10-15(20)17-8-9-23-3/h4-7,19H,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMUKKFZXWZMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,5-dimethylisoxazole-4-sulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

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